molecular formula C8H13NO3 B2873855 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1785490-30-3

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2873855
CAS No.: 1785490-30-3
M. Wt: 171.196
InChI Key: SRTZZSUHIXEGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.196. The purity is usually 95%.
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Scientific Research Applications

Reactive Intermediates in Peptide Synthesis

"4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" and its derivatives could play a crucial role in peptide synthesis. For example, reactive intermediates derived from urethane-protected amino acids have been studied, showcasing the importance of certain structures in the development of peptides. The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones from such amino acids highlight the potential application in synthesizing complex peptides (Crisma et al., 1997).

Copper(I) Complexes for Solar Cells

Derivatives of "this compound" might find applications in renewable energy technologies, such as copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with ligands bearing carboxylic acid substituents show promise for incorporation into DSCs, indicating the compound's utility in materials science and solar energy conversion (Constable et al., 2009).

Esterification and Lactonization Applications

In organic synthesis, "this compound" might be relevant for esterification methods and the synthesis of large-ring lactones. A rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, successfully applied to the synthesis of large-ring lactones, demonstrates the versatility of related structures in synthetic organic chemistry (Inanaga et al., 1979).

Biochemical and Material Science Applications

The compound and its analogs might be useful in material science and biochemistry. For instance, nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids have been shown to be excellent β-turn and 310/α-helix inducers in peptides, serving as rigid electron spin resonance probes and fluorescence quenchers. This suggests potential applications in designing peptides for biochemical studies and material science applications (Toniolo et al., 1998).

Cytotoxic Activity in Medicinal Chemistry

Carboxamide derivatives of related structures have been synthesized and tested for cytotoxic activity against various cancer cell lines. This indicates the potential of "this compound" derivatives in the development of new anticancer agents, showcasing their importance in medicinal chemistry (Deady et al., 2003).

Properties

IUPAC Name

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTZZSUHIXEGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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